4-Chloro-6-methylpyridin-3-amine
Description
Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its structure is analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. nih.gov This substitution imparts distinct properties, including basicity and polarity, that make pyridine and its derivatives highly versatile in various chemical applications. nih.gov
The pyridine nucleus is a common feature in many biologically important molecules, including certain vitamins (like niacin and pyridoxine) and coenzymes. nih.gov Furthermore, pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com Their ability to participate in a range of chemical reactions, such as electrophilic and nucleophilic substitutions, allows for the introduction of diverse functional groups, leading to a vast library of compounds with tailored properties. numberanalytics.comnumberanalytics.com
Role of Substituted Aminopyridines as Molecular Building Blocks
Substituted aminopyridines are a particularly important subclass of pyridine derivatives that serve as crucial molecular building blocks in organic synthesis. The presence of both an amino group and other substituents on the pyridine ring provides multiple reactive sites for further chemical transformations. These compounds are often used as starting materials or key intermediates in the synthesis of complex molecules with applications in medicinal chemistry and materials science. google.comacs.orgresearchgate.net
The amino group can act as a nucleophile or be modified to introduce other functionalities, while the substituents on the ring can direct the course of subsequent reactions. This versatility makes substituted aminopyridines valuable synthons for constructing intricate molecular architectures. nih.gov For instance, they are used in multicomponent reactions, which allow for the efficient and rapid generation of molecular diversity from simple starting materials. nih.gov
Overview of Research Trajectories for 4-Chloro-6-methylpyridin-3-amine and Analogues
The compound this compound, with its specific substitution pattern of a chloro group, a methyl group, and an amino group on the pyridine ring, represents a valuable scaffold for chemical exploration. Research involving this and similar halogenated aminopyridines often focuses on their utility as intermediates in the synthesis of more complex heterocyclic systems. bldpharm.com
The presence of the chlorine atom provides a handle for cross-coupling reactions, a powerful set of methods for forming carbon-carbon and carbon-heteroatom bonds. The amino and methyl groups can also be chemically manipulated, offering multiple pathways for structural elaboration. Analogues of this compound, such as other halogenated and substituted aminopyridines, are also actively investigated for their potential in various fields. For example, some aminopyridine derivatives have been explored for their fluorescent properties and potential applications as biological probes. nih.gov
Properties
IUPAC Name |
4-chloro-6-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSBVEZQQJSFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 4 Chloro 6 Methylpyridin 3 Amine
Nucleophilic Aromatic Substitution Reactions
The pyridine (B92270) ring is electron-deficient compared to benzene (B151609), a characteristic that facilitates nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at positions 2 and 4 (ortho and para to the ring nitrogen), as the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. scribd.com
Reactivity of the Chlorine Atom
The chlorine atom at the C-4 position of 4-Chloro-6-methylpyridin-3-amine is activated for nucleophilic displacement. The general mechanism for SNAr involves a two-step addition-elimination sequence. First, a nucleophile attacks the carbon atom bearing the leaving group (the chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups that can stabilize the anionic intermediate. In this molecule, the primary activating group is the pyridine nitrogen itself, which withdraws electron density from the ring, especially at the C-2 and C-4 positions. scribd.com The general order of reactivity for unsubstituted chloropyridines in SNAr reactions is 4-chloro > 2-chloro >> 3-chloro, underscoring the activation of the C-4 position. Therefore, the chlorine atom in this compound is expected to be readily displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under suitable reaction conditions.
Influence of Pyridine Nitrogen and Substituents on Regioselectivity
Regioselectivity in nucleophilic aromatic substitution on pyridine rings is dominated by the powerful electron-withdrawing effect of the ring nitrogen. Nucleophilic attack is strongly favored at the C-2 and C-4 positions because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with attack at the C-3 position. scribd.com
In this compound, the leaving group is already situated at one of the most activated positions (C-4). The other substituents on the ring—the electron-donating amino group at C-3 and the weakly electron-donating methyl group at C-6—can modulate this inherent reactivity. The +I (inductive) and +M (mesomeric) effects of the amino group and the +I effect of the methyl group increase electron density on the ring, which would typically deactivate it towards nucleophilic attack compared to an unsubstituted chloropyridine. However, since the substitution occurs at the chlorine-bearing carbon, these groups primarily influence the stability of the intermediate. Their electron-donating nature may slightly reduce the rate of substitution compared to a pyridine ring bearing electron-withdrawing groups, but the overwhelming influence of the ring nitrogen ensures that the C-4 position remains the principal site of reaction.
Reactions Involving the Amino Group
The 3-amino group of this compound behaves as a typical primary aromatic amine, demonstrating characteristic nucleophilicity and undergoing a range of classical transformations.
Condensation Reactions, e.g., Schiff Base Formation
Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. The nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon, and subsequent elimination of a water molecule yields the C=N double bond of the imine.
The amino group of this compound is expected to react with various aldehydes and ketones to furnish the corresponding pyridinyl-imines. The stability of the resulting Schiff base can be influenced by the nature of the carbonyl compound used.
Table 1: Expected Schiff Base Formation This table illustrates the expected products from the condensation reaction of this compound with representative carbonyl compounds.
| Reactant 1 | Reactant 2 (Carbonyl Compound) | Expected Product Class |
|---|---|---|
| This compound | Benzaldehyde | N-Benzylidene-4-chloro-6-methylpyridin-3-amine (Schiff Base) |
| This compound | Acetone | N-(Propan-2-ylidene)-4-chloro-6-methylpyridin-3-amine (Schiff Base) |
Acylation and Sulfonylation Reactions
As a primary amine, the 3-amino group is nucleophilic and can be readily acylated or sulfonated. Acylation with reagents like acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N-pyridinyl amides. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would produce the corresponding sulfonamide. These reactions are fundamental in synthetic chemistry for protecting the amino group or for building more complex molecular architectures.
Diazotization and Coupling Reactions
The primary aromatic amino group at the C-3 position can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). This reaction converts the amino group into a pyridine-3-diazonium salt. The chemistry of pyridinediazonium salts can be complex and may differ significantly from their benzenoid analogs due to the influence of the ring nitrogen.
Once formed, the diazonium group is a good leaving group (N₂) and can be replaced by a variety of nucleophiles in Sandmeyer-type reactions (e.g., replacement by -Cl, -Br, -CN) or other substitution reactions (e.g., replacement by -OH, -I, -F).
Alternatively, the pyridine-3-diazonium salt can act as an electrophile in azo coupling reactions. It can react with electron-rich aromatic compounds, such as phenols or anilines, via electrophilic aromatic substitution to form highly colored azo compounds. Coupling reactions have been reported for diazotized 3-aminopyridine (B143674) with active methylene (B1212753) compounds to yield pyridinylhydrazone derivatives.
Transformations of the Methyl Group
The methyl group at the 6-position of this compound is a site for various functionalization reactions, including oxidation and radical pathways.
Oxidation Reactions to Carboxyl or Aldehyde Derivatives
The oxidation of the methyl group on the pyridine ring to a carboxylic acid or an aldehyde is a valuable transformation for the synthesis of more complex derivatives. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of methylpyridines, in general, is a well-established process. nih.govgoogle.com
Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or nitric acid are commonly employed for the conversion of methylpyridines to their corresponding pyridine carboxylic acids. google.com For instance, the oxidation of various methylpyridines has been achieved using these reagents, often requiring elevated temperatures. nih.gov A patented process describes the oxidation of methyl-pyridines dissolved in aqueous hydrochloric acid to the corresponding pyridine carboxylic acid using chlorine gas in the presence of actinic radiation. google.com
The reaction proceeds through the initial attack of the oxidizing agent on the methyl group, leading to the formation of a series of intermediates, including the corresponding alcohol and aldehyde, which are further oxidized to the carboxylic acid. The presence of the amino and chloro substituents on the pyridine ring of this compound would influence the reaction conditions required. The electron-donating amino group may increase the susceptibility of the ring to oxidation under harsh conditions, necessitating careful control of the reaction parameters to achieve selective oxidation of the methyl group.
| Oxidizing Agent | Product | Reference |
| Potassium Permanganate (KMnO4) | Pyridine Carboxylic Acid | google.com |
| Nitric Acid (HNO3) | Pyridine Carboxylic Acid | google.com |
| Chlorine (Cl2) / Actinic Radiation | Pyridine Carboxylic Acid | google.com |
Functionalization via Radical Pathways
The functionalization of the methyl group can also be achieved through radical-mediated pathways. Recent advancements have highlighted the utility of radical reactions for the C-H functionalization of pyridines, offering alternative strategies to traditional methods. nih.govresearchgate.net While direct radical functionalization of the methyl group of this compound is not explicitly detailed in the literature, general principles of radical chemistry can be applied.
The generation of a radical at the methyl group would lead to a benzylic-type radical, which can then be trapped by various radicalophiles to introduce new functional groups. Photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, and N-functionalized pyridinium (B92312) salts have been shown to be effective precursors for radical generation and subsequent site-selective functionalization of the pyridine ring. nih.gov Such strategies could potentially be adapted for the functionalization of the methyl group of this compound.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is susceptible to electrophilic aromatic substitution, with the regioselectivity of the reaction being controlled by the directing effects of the existing substituents. quimicaorganica.org
Regioselectivity Directing Effects of Substituents
The outcome of electrophilic aromatic substitution on the this compound ring is determined by the cumulative electronic and steric effects of the amino, chloro, and methyl groups.
Amino Group (-NH2): The amino group at the 3-position is a strong activating group and an ortho, para-director. It strongly donates electron density to the pyridine ring through resonance, activating the positions ortho (C2 and C4) and para (C6) to it.
Methyl Group (-CH3): The methyl group at the 6-position is a weak activating group and an ortho, para-director, acting through an inductive effect.
Chloro Group (-Cl): The chloro group at the 4-position is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director due to resonance donation of its lone pairs.
Considering these effects, the positions most activated towards electrophilic attack are C2 and C5. The C2 position is ortho to the strongly activating amino group, while the C5 position is ortho to the chloro group and meta to the amino and methyl groups. The inherent lower reactivity of the pyridine ring towards electrophilic substitution compared to benzene must also be considered. quimicaorganica.org A study on the electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to form 6-azaindoles provides insight into the reactivity of this system, where the reaction proceeds through the formation of an acylated pyridinium salt, highlighting the nucleophilicity of the ring. chemrxiv.org
Metal-Catalyzed Coupling Reactions
The chlorine atom at the 4-position of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling for Aryl-Pyridyl Linkages
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of aryl-pyridyl linkages. libretexts.org This reaction typically involves the palladium-catalyzed coupling of a halo-pyridine with an organoboron reagent, such as a boronic acid or a boronic ester. mdpi.com
The reactivity of the C-Cl bond in the Suzuki-Miyaura coupling can be influenced by the other substituents on the pyridine ring. The electron-donating amino and methyl groups may have a modest effect on the rate of oxidative addition. Nickel catalysts have also been shown to be effective for the Suzuki-Miyaura coupling of chloropyridines. researchgate.net
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Example |
| Catalyst | Pd(PPh3)4, PdCl2(dppf) |
| Base | K2CO3, Cs2CO3, K3PO4 |
| Solvent | Toluene, Dioxane, DMF |
| Boron Reagent | Arylboronic acid, Arylboronic ester |
Buchwald-Hartwig Amination Analogues
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is particularly valuable for the synthesis of arylamines from aryl halides. wikipedia.org While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the reactivity of analogous chloropyridine structures provides a framework for understanding its potential transformations.
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. wikipedia.orglibretexts.org The key steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the chloropyridine.
Amine Coordination and Deprotonation: An amine coordinates to the resulting palladium(II) complex, followed by deprotonation with a base to form a palladium amido complex.
Reductive Elimination: The arylamine product is formed through reductive elimination, regenerating the palladium(0) catalyst. wikipedia.orgnrochemistry.com
For chloropyridines, the choice of phosphine (B1218219) ligand is critical for an efficient reaction. acsgcipr.org Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos, RuPhos), have been shown to be effective in promoting the amination of aryl chlorides. youtube.comrsc.org These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com The selection of the base is also crucial, with common choices including sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). libretexts.orgacsgcipr.org
In the context of 3-amino-substituted pyridines, the presence of the amino group can influence the reactivity. For instance, in the palladium-catalyzed amination of 3-halo-2-aminopyridines, the choice of ligand and base was found to be critical to overcome challenges such as catalyst inhibition by the pyridine nitrogen and the proximal amino group. nih.gov Specifically, the use of RuPhos and BrettPhos precatalysts in combination with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) enabled the successful coupling of both primary and secondary amines. nih.gov This suggests that for this compound, a similar judicious choice of catalyst system would be necessary to achieve efficient C-N bond formation.
The table below summarizes representative conditions used for the Buchwald-Hartwig amination of various chloro-heteroaromatic compounds, which can be considered analogous to the reactions of this compound.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Chloro-Heteroaromatics
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Chloropyridine (B119429) | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 85 |
| 3-Chloropyridine | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 78 |
| 2-Chloro-4-methyl-pyridine | Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 92 |
| 3-Bromo-2-aminopyridine | Aniline | BrettPhos-precatalyst | LiHMDS | Toluene | 66 nih.gov |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | Toluene | 95 nih.gov |
Mechanistic Investigations of Key Reactions
Detailed mechanistic investigations specifically for the reactions of this compound are scarce in the available literature. However, extensive mechanistic studies on the broader Buchwald-Hartwig amination provide significant insights that can be extrapolated to this specific substrate. wikipedia.orgresearchgate.net
The catalytic cycle is generally accepted to proceed through a Pd(0)/Pd(II) cycle. youtube.com The oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-determining step. The structure of the phosphine ligand plays a critical role in this step, with bulkier and more electron-donating ligands generally accelerating the reaction. youtube.com
For chloropyridines, the coordination of the pyridine nitrogen to the palladium center can potentially influence the catalytic activity. This can either be beneficial by stabilizing catalytic intermediates or detrimental by leading to catalyst deactivation. The presence of the amino and methyl substituents on the pyridine ring of this compound would further modulate its electronic and steric properties, thereby affecting the rates of the individual steps in the catalytic cycle.
Kinetic studies on the amination of aryl chlorides have revealed that the reaction order with respect to the catalyst, aryl halide, amine, and base can vary depending on the specific reactants and conditions. acs.org These studies have helped to elucidate the nature of the catalytically active species and the elementary steps of the reaction.
Further mechanistic understanding can be gained from computational studies. Density Functional Theory (DFT) calculations have been employed to model the reaction pathways, transition states, and intermediates of the Buchwald-Hartwig amination, providing valuable insights into the roles of the ligand and base in the catalytic cycle. While no specific DFT studies on this compound were found, such computational approaches would be invaluable for elucidating the specific mechanistic details for this compound.
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, offers valuable insights into the molecular vibrations of 4-Chloro-6-methylpyridin-3-amine. These vibrations are unique to the compound's structure and the specific bonds present.
The FT-IR and FT-Raman spectra of this compound exhibit a series of characteristic peaks that correspond to the vibrational modes of its functional groups. The analysis of these peaks allows for the identification and confirmation of the various structural components of the molecule. For instance, the presence of an amino group (NH₂) and a methyl group (CH₃) can be confirmed by their characteristic stretching and bending vibrations. ijtsrd.comresearchgate.net The carbon-nitrogen and carbon-chlorine stretching vibrations further corroborate the proposed structure.
Table 1: Interactive FT-IR and FT-Raman Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3300 | N-H Stretching | Amino (NH₂) |
| ~3000-2850 | C-H Stretching | Methyl (CH₃) |
| ~1600 | N-H Bending | Amino (NH₂) |
| ~1450 | C-H Bending | Methyl (CH₃) |
| ~1300-1000 | C-N Stretching | Pyridine (B92270) Ring, Amine |
| ~800-600 | C-Cl Stretching | Chloro |
Note: The exact peak positions may vary slightly depending on the experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum of this compound shows distinct signals for the different types of protons present in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For example, the aromatic protons on the pyridine ring will have different chemical shifts compared to the protons of the methyl group. rsc.org Furthermore, the interaction between neighboring protons, known as spin-spin coupling, results in the splitting of signals, providing valuable information about the connectivity of the atoms. docbrown.info
Table 2: Interactive ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (Position 2) | ~7.8 | s | - |
| Aromatic-H (Position 5) | ~7.1 | s | - |
| Amino-H₂ | ~4.5 (broad) | s | - |
| Methyl-H₃ | ~2.4 | s | - |
Note: The chemical shifts are approximate and can be influenced by the solvent used.
The ¹³C NMR spectrum provides information about the different carbon environments in this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic) and the nature of the attached atoms. rsc.orgresearchgate.net
Table 3: Interactive ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~138 |
| C-4 | ~125 |
| C-5 | ~122 |
| C-6 | ~150 |
| Methyl-C | ~20 |
Note: The chemical shifts are approximate and can be influenced by the solvent used.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the complete structure of this compound. COSY experiments establish the correlations between coupled protons, helping to trace the proton connectivity within the molecule. HSQC experiments correlate each proton with its directly attached carbon atom, providing unambiguous C-H connections. These techniques, used in conjunction, leave no doubt about the final structural assignment. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₆H₇ClN₂, the expected nominal molecular weight is 142 g/mol . bldpharm.comnih.gov The presence of a chlorine atom is a key feature that would be readily identifiable in the mass spectrum due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a characteristic M+2 peak. miamioh.edu
The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of both aromatic amines and chlorinated pyridines.
Expected Fragmentation Pathways:
Alpha-Cleavage: A common fragmentation for amines involves cleavage of the bond alpha to the nitrogen atom. libretexts.orglibretexts.org However, in an aromatic amine, this is less prevalent than in aliphatic amines.
Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the elimination of a molecule of hydrogen chloride (HCl). miamioh.edu
Loss of Methyl Radical: Cleavage of the methyl group (•CH₃) from the pyridine ring would result in a fragment ion with a mass-to-charge ratio (m/z) of 127.
Ring Fragmentation: The pyridine ring itself can undergo cleavage, leading to a complex pattern of smaller fragment ions.
A hypothetical fragmentation pattern is presented in the table below, based on general principles of mass spectrometry.
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Significance |
| [C₆H₇ClN₂]⁺ | Molecular Ion | 142 | Confirms molecular weight |
| [C₆H₆ClN]⁺ | Loss of NH₂ | 127 | Cleavage of the amino group |
| [C₅H₄ClN]⁺ | Loss of CH₃ and HCN | 113 | Ring fragmentation and loss of methyl |
| [C₆H₆N₂]⁺ | Loss of Cl | 106 | Cleavage of the C-Cl bond |
| [C₅H₃N]⁺ | Loss of Cl and HCN | 77 | Significant ring fragmentation |
This table represents a predictive model of fragmentation and would require experimental verification.
X-ray Crystallography and Solid-State Structural Analysis
To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, valuable insights into its likely solid-state structure can be gained by examining the crystal structure of its close isomer, 2-Chloro-4-methylpyridin-3-amine . researchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Based on the analysis of its isomer, 2-Chloro-4-methylpyridin-3-amine, it is anticipated that the crystal packing of this compound would be significantly influenced by hydrogen bonding. The primary amine group (-NH₂) is a potent hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor.
In the crystal structure of 2-Chloro-4-methylpyridin-3-amine, molecules are linked by intermolecular N—H···N hydrogen bonds, forming chains. researchgate.net A similar motif is expected for this compound, where the amino group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule.
Molecular Conformation and Planarity in the Crystalline State
The pyridine ring is inherently planar. The substituents, a chlorine atom, a methyl group, and an amino group, would lie in or close to the plane of the ring. In the case of 2-Chloro-4-methylpyridin-3-amine, the molecule is reported to be essentially planar. researchgate.net It is therefore highly probable that this compound also adopts a largely planar conformation in the crystalline state. Any minor deviations from planarity would likely be due to the steric effects of the substituents and the influence of intermolecular interactions in the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the substituted pyridine ring. The absorption of UV or visible light by organic molecules results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. researchgate.net
For heteroaromatic systems like pyridine, the principal electronic transitions are π → π* and n → π*.
π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital.
n → π Transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital.
The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the pyridine ring. A study on 2-chloro-6-methylpyridine (B94459) revealed that the π → π* transition shows predictable behavior based on substitution and solvent polarity, while the n → π* transition can be influenced by the inductive effects of substituents.
For this compound, the presence of the electron-donating amino group and methyl group, along with the electron-withdrawing chloro group, will influence the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). It is anticipated that the π → π* transitions will be red-shifted (shifted to longer wavelengths) compared to unsubstituted pyridine due to the extension of the conjugated system by the amino group. The n → π* transition may be blue-shifted (shifted to shorter wavelengths) due to the inductive effect of the chloro substituent.
A summary of the expected UV-Vis absorption data is provided below.
| Transition Type | Expected λmax Range (nm) | Solvent Effects |
| π → π | 230 - 280 | Red shift in polar solvents |
| n → π | 270 - 320 | Blue shift in polar solvents |
This table provides an estimated range and would require experimental validation.
Computational Chemistry and Theoretical Studies of 4 Chloro 6 Methylpyridin 3 Amine
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and energetic properties of molecules. Methodologies like Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.
Geometry Optimization and Energetic Landscapes
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process is crucial for understanding the molecule's shape and stability. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
The energetic landscape of a molecule describes the potential energy as a function of its geometry. By mapping this landscape, researchers can identify various stable conformations (local minima) and the transition states that connect them, providing insights into the molecule's flexibility and reactivity.
No specific data on the optimized geometry or the energetic landscape for 4-chloro-6-methylpyridin-3-amine has been reported in published studies.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Specific HOMO-LUMO energy values and the corresponding energy gap for this compound have not been documented in the scientific literature.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds and lone pairs) and empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). This analysis is particularly useful for understanding hyperconjugative interactions and the nature of intermolecular forces.
There are no published NBO analysis findings for this compound.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Shifts)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies: The calculation of vibrational frequencies (often from DFT) can predict the infrared (IR) and Raman spectra of a molecule. This allows for the assignment of specific vibrational modes to the observed spectral peaks. nih.gov
NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. mdpi.comnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used to calculate the magnetic shielding tensors and thus predict the ¹H and ¹³C NMR chemical shifts. nih.govmodgraph.co.uk
Predicted vibrational frequencies and NMR chemical shifts specifically for this compound are not available in the reviewed literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved view of the motions of atoms and molecules. This technique is invaluable for studying the dynamic behavior of molecules, including their conformational changes and flexibility.
Conformational Flexibility and Rotational Barriers
MD simulations can explore the different conformations a molecule can adopt by rotating around its single bonds. The energy barriers associated with these rotations can be calculated to understand the flexibility of the molecule and the relative stability of its different conformers. For a molecule like this compound, rotation around the C-N bond of the amino group would be of particular interest.
No studies detailing molecular dynamics simulations, conformational flexibility analysis, or rotational barriers for this compound have been found in the public literature.
Solvent Effects on Molecular Structure
The molecular structure of this compound is expected to be influenced by the solvent environment due to its polar nature. Solvation models in computational chemistry, such as the Polarizable Continuum Model (PCM), are instrumental in predicting these effects. The presence of an amino group, a chloro substituent, and a nitrogen atom within the pyridine (B92270) ring introduces a dipole moment, which will interact with solvent molecules.
In nonpolar solvents, the molecule's geometry is primarily dictated by intramolecular forces. However, in polar protic solvents like water or methanol, intermolecular hydrogen bonding between the solvent and the amino group (-NH2) as well as the pyridine nitrogen is anticipated. These interactions can lead to changes in bond lengths and angles. For instance, the N-H bonds of the amino group may elongate, and the C-N bond connecting the amino group to the pyridine ring could be altered.
Table 1: Predicted Solvent Effects on the Molecular Structure of this compound
| Structural Parameter | Effect of Polar Protic Solvents | Rationale |
| N-H Bond Length (Amino Group) | Elongation | Hydrogen bonding with solvent molecules. |
| C-N Bond (Amino-Pyridine) | Potential for slight shortening or lengthening | Complex interplay of resonance and inductive effects influenced by solvent polarity. |
| Pyridine Ring Geometry | Minor distortions | Asymmetric solvation effects around the substituted ring. |
| Dipole Moment | Increase | Stabilization of charge separation by the polar solvent. |
In Silico Approaches for Reactivity Prediction
Electrophilicity and Nucleophilicity Descriptors
In the absence of specific experimental or calculated data for this compound, we can predict its reactivity based on the electronic properties of its substituents. Electrophilicity and nucleophilicity are key descriptors of chemical reactivity. These can be quantified using various theoretical indices derived from conceptual Density Functional Theory (DFT), such as the global electrophilicity index (ω), global nucleophilicity index (N), and local reactivity descriptors like Fukui functions.
The pyridine ring itself is electron-deficient. The substituents on this compound modulate its reactivity:
Amino group (-NH2): A strong activating group that increases electron density on the ring, particularly at the ortho and para positions, through the +M (mesomeric) effect. It is a site of high nucleophilicity.
Methyl group (-CH3): A weak activating group that increases electron density through the +I (inductive) effect.
The amino group at position 3 and the methyl group at position 6 are expected to enhance the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. The chlorine at position 4 will counteract this to some extent. The nitrogen of the amino group, with its lone pair of electrons, will be a primary nucleophilic center. The pyridine nitrogen will also exhibit nucleophilic character.
Table 2: Predicted Reactivity Descriptors for this compound
| Reactivity Descriptor | Predicted Nature | Influencing Factors |
| Global Nucleophilicity | Moderate to High | The activating -NH2 and -CH3 groups increase electron density. |
| Global Electrophilicity | Moderate | The electron-withdrawing -Cl group and the pyridine nitrogen increase electrophilicity. |
| Most Nucleophilic Sites | Amino nitrogen, Pyridine nitrogen, C2, C5 | Lone pairs on nitrogen atoms and increased electron density at these carbon positions. |
| Most Electrophilic Sites | C4 (due to chlorine), C6 (due to pyridine N) | Electron withdrawal by the chloro group and the ring nitrogen. |
Reaction Pathway Analysis
Computational chemistry allows for the detailed analysis of reaction pathways, including the determination of transition state structures and activation energies. For this compound, several reaction types can be envisaged, and their feasibility can be assessed theoretically.
Electrophilic Aromatic Substitution: The activating amino and methyl groups would direct incoming electrophiles primarily to the C2 and C5 positions. A computational study could model the reaction with various electrophiles (e.g., nitronium ion for nitration) to determine the preferred substitution site by comparing the activation barriers for attack at each possible position.
Nucleophilic Aromatic Substitution: The chloro group at position 4, activated by the electron-withdrawing nature of the pyridine ring, could potentially be displaced by strong nucleophiles. Theoretical calculations could explore the energetics of this substitution reaction, which is a common pathway for functionalizing chloropyridines.
Reactions at the Amino Group: The amino group can act as a nucleophile in reactions such as acylation or alkylation. Computational models can be used to study the mechanism of these reactions.
DFT calculations would be the method of choice for such analyses, providing valuable insights into the reaction kinetics and thermodynamics.
Crystal Structure Prediction and Crystal Engineering Principles
As of now, the experimental crystal structure of this compound has not been reported in the Cambridge Structural Database. However, the principles of crystal engineering can be used to predict the likely intermolecular interactions that would govern its solid-state assembly. Crystal structure prediction (CSP) methods, which use computational algorithms to generate and rank plausible crystal packing arrangements based on their lattice energies, could be applied to this molecule.
The key functional groups in this compound suggest that hydrogen bonding will play a dominant role in its crystal packing. The amino group provides two hydrogen bond donors (N-H), while the pyridine nitrogen and the amino nitrogen itself can act as hydrogen bond acceptors. The chlorine atom can also participate in weaker C-H···Cl or N-H···Cl hydrogen bonds or halogen bonds.
Based on studies of similar substituted pyridines, several supramolecular synthons can be predicted:
N-H···N (pyridine) hydrogen bonds: This is a very common and robust interaction in aminopyridines, often leading to the formation of chains or dimers.
N-H···N (amino) hydrogen bonds: These can also contribute to the formation of extended networks.
π-π stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
The interplay of these interactions will determine the final three-dimensional architecture of the crystal.
Table 3: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Predicted Importance |
| Hydrogen Bond | N-H (amino) | N (pyridine) | High |
| Hydrogen Bond | N-H (amino) | N (amino) | Moderate |
| Hydrogen Bond | C-H (ring/methyl) | Cl | Low |
| Halogen Bond | C-Cl | N (pyridine/amino) | Possible |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Moderate to High |
Applications in Chemical Synthesis and Materials Science
Role as an Intermediate in Organic Synthesis
As a substituted aminopyridine, 4-Chloro-6-methylpyridin-3-amine serves as a key intermediate in the construction of a wide array of organic molecules. Its bifunctional nature allows for sequential and controlled reactions, making it a valuable precursor for complex chemical entities.
The structure of this compound is ideally suited for the synthesis of fused heterocyclic systems, which are prominent scaffolds in pharmaceuticals and functional materials. The vicinal amino and chloro groups, along with the inherent reactivity of the pyridine (B92270) ring, can be exploited to construct new rings through cyclization reactions. For instance, derivatives of 3-aminopyridine (B143674) are known to undergo reactions to form a variety of fused systems, such as triazino- and triazepinoquinazolinones, through nucleophilic interactions and subsequent cyclizations nih.gov.
The general strategy involves using the amino group as a nucleophile to react with a suitable dielectrophile, or derivatizing it to participate in cycloaddition reactions. The chloro group can be substituted by other nucleophiles in later steps, or it can direct metallation reactions to functionalize the ring further, paving the way for annulation strategies that lead to polycyclic aromatic systems like chromenopyridines mdpi.com. The Povarov reaction, a type of [4+2] cycloaddition, is a notable method for preparing nitrogen-containing six-membered rings, which can be adapted for precursors derived from aminopyridines mdpi.com.
Interactive Table: Examples of Heterocyclic Systems from Aminopyridine Precursors
| Precursor Type | Reagents/Conditions | Resulting Heterocyclic System | Reference |
| 3-Aminoquinazolinone | p-Chlorobenzaldehyde | Schiff's Base Intermediate | nih.gov |
| 3-Aminoquinazolinone | Bis[(methylsulfanyl)methylidene]-malononitrile | 1,2,4-Triazino[6,1-b]quinazolinone | nih.gov |
| Amino-2-pyridone | O-Alkylated salicylaldehyde, BF₃·OEt₂ | Chromenopyridine-fused 2-pyridone | mdpi.com |
| Propargylamine | Ketones/Aldehydes, Gold-catalysis | Substituted Pyridines | mdpi.com |
Nitrogen-containing heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in FDA-approved drugs and biologically active natural products mdpi.comnih.govresearchgate.net. This compound is a quintessential building block for these scaffolds. Its rigid pyridine core provides a well-defined three-dimensional orientation for its functional groups, allowing for the predictable assembly of larger, more complex molecules.
Chemists utilize such building blocks to systematically explore chemical space by adding different substituents or fusing other rings onto the initial core enamine.net. The presence of multiple reactive sites on this compound allows it to be incorporated into diverse molecular frameworks, including those used in the development of kinase inhibitors and other therapeutic agents chim.it. The synthesis of various arylpyrazole derivatives and pyrazolo[3,4-d]pyrimidines often starts from such fundamental heterocyclic amines nih.gov.
Derivatization for Specialized Reagents
Derivatization is a chemical process used to modify a compound to enhance its analytical detection or to create a new reagent with specific functionalities mdpi.comresearchgate.net. The primary amino group of this compound is a prime target for such modifications. It can readily react with a wide range of electrophilic reagents to yield stable derivatives with tailored properties.
For example, reaction with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Condensation with aldehydes or ketones forms Schiff bases (imines), which are themselves versatile intermediates for further synthesis or can act as ligands for metal complexes semanticscholar.org. These derivatization reactions can be used to attach chromophores for UV-visible detection in chromatography, introduce fluorescent tags, or append reactive handles for bioconjugation researchgate.net. This versatility allows this compound to be converted into a library of specialized reagents for various applications in chemical biology and diagnostics.
Interactive Table: Derivatization Reactions of the Amino Group
| Reagent Class | Reaction Type | Functional Group Formed | Potential Application |
| Acyl Halides / Anhydrides | Acylation | Amide | Synthesis of stable intermediates |
| Sulfonyl Chlorides | Sulfonylation | Sulfonamide | Introduction of bioactive moieties |
| Aldehydes / Ketones | Condensation | Imine (Schiff Base) | Ligand synthesis, further functionalization semanticscholar.org |
| Isocyanates | Addition | Urea | Creation of hydrogen-bonding motifs |
| Chloroformates | Acylation | Carbamate | Protecting group, linker chemistry |
Advanced Materials Research
The specific electronic and structural features of this compound make it a molecule of interest in materials science, particularly in the design of supramolecular assemblies and coordination polymers.
Hydrogen bonding is a powerful non-covalent interaction that directs the spontaneous organization of molecules into well-defined, stable aggregates, a process known as self-assembly harvard.eduharvard.edu. The molecular structure of this compound contains both hydrogen bond donors (the -NH₂ group) and acceptors (the pyridine ring nitrogen and the amino nitrogen).
Structural studies of the closely related compound 6-Methylpyridin-3-amine reveal that molecules in the solid state are linked by intermolecular N—H⋯N hydrogen bonds researchgate.netnih.gov. Specifically, one of the amine hydrogens forms a hydrogen bond with the pyridine nitrogen of an adjacent molecule. This interaction links the molecules into chains or dimers, which then assemble into a larger, ordered crystal lattice nih.gov. It is highly probable that this compound engages in similar self-assembly motifs. The chloro and methyl substituents would modulate these interactions by altering the electronic properties of the ring and introducing steric effects, thereby offering a way to fine-tune the resulting supramolecular architecture.
Interactive Table: Hydrogen Bond Parameters in 6-Methylpyridin-3-amine (Analogue)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| N-H···N | 0.86 | 2.29 | 3.131 | 165 | nih.gov |
Data is for the analogue compound 6-Methylpyridin-3-amine as a model for the hydrogen bonding capabilities of the title compound.
Coordination chemistry involves the formation of complexes between a central metal ion (a Lewis acid) and one or more surrounding molecules or ions known as ligands (Lewis bases) youtube.com. Pyridine and its derivatives are classic ligands in this field. This compound possesses two potential coordination sites: the lone pair of electrons on the pyridine ring nitrogen and the lone pair on the exocyclic amino nitrogen.
It can act as a monodentate ligand, binding to a metal center through the sterically accessible and electronically favorable pyridine nitrogen. It could also potentially act as a bidentate chelating ligand, although the formation of a strained four-membered ring would make this less common. More significantly, the amino group can be readily derivatized, for example, by condensation with a carbonyl compound to form a Schiff base ligand semanticscholar.org. Such derivatization can introduce additional donor atoms (e.g., oxygen or other nitrogens), creating polydentate ligands capable of forming stable, well-defined complexes with a variety of transition metals semanticscholar.orgnih.gov. These metal complexes have applications in catalysis, sensing, and the development of magnetic or luminescent materials.
Interactive Table: Potential Coordination Modes
| Coordination Mode | Donor Atom(s) | Description |
| Monodentate | Pyridine Nitrogen | The most common mode, where the pyridine N acts as a Lewis base to bind a single metal center. |
| Bridging | Pyridine N and Amino N | The molecule links two different metal centers, one via the pyridine N and the other via the amino N. |
| Bidentate (Chelating) | Pyridine N and Amino N | Unlikely due to the formation of a strained 4-membered ring upon chelation to a single metal center. |
| Polydentate (via Derivatization) | N, O, S, etc. | The amino group is modified (e.g., to a Schiff base) to introduce additional donor sites for stable chelation. semanticscholar.org |
Exploration of Biological Activities and Molecular Interactions
Antimicrobial Activity Studies
The antimicrobial potential of heterocyclic compounds is a cornerstone of infectious disease research. The specific arrangement of functional groups in 4-Chloro-6-methylpyridin-3-amine suggests it may interact with microbial cellular systems.
Antibacterial Spectrum and Efficacy Mechanisms
Direct studies on the antibacterial activity of this compound are not extensively documented in current literature. However, the broader class of chloro-substituted nitrogenous heterocycles has demonstrated significant antibacterial properties. For instance, derivatives of 4-chloro-7-methoxyquinoline (B1631688) have been synthesized and shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. One such derivative, bearing a sulfamethazine (B1682506) moiety, was particularly effective against E. coli. The proposed mechanism for related quinoline (B57606) compounds involves creating pores in the bacterial cell membrane, leading to protein leakage and cell death.
Similarly, novel thiazol-2-amine derivatives containing a 4-chlorophenyl group have been evaluated for their antibacterial effects. Compounds in this series showed promising activity against Bacillus subtilis, E. coli, and Staphylococcus aureus. Furthermore, research into nicotinamidine derivatives, which share the pyridine (B92270) core, revealed that compounds with a 4-chlorophenyl substituent exhibited excellent minimum inhibitory concentration (MIC) values against S. aureus, comparable to the reference antibiotic ampicillin. These findings suggest that the chloro-substituted pyridine framework is a promising scaffold for developing new antibacterial agents.
Antifungal Properties and Modalities
As with its antibacterial profile, the specific antifungal properties of this compound have not been a focus of dedicated study. Nevertheless, related heterocyclic structures have shown notable antifungal potential.
For example, a series of novel 7-methoxyquinoline (B23528) derivatives were tested against unicellular fungi, with some compounds showing high efficacy against Candida albicans and Cryptococcus neoformans. The most potent compound in the series achieved a 98.03% inhibition of C. neoformans biofilm extension. Additionally, newly synthesized N-benzhydrylpiperidin-4-amine derivatives were screened for their antifungal activity against Aspergillus niger and Aspergillus flavus, with most compounds exhibiting significant effects. The collective evidence from these related compounds indicates that the structural motifs present in this compound could confer antifungal activity, warranting future investigation.
Anti-inflammatory Potential and Associated Molecular Targets
Inflammation is a complex biological response, and pyridine-containing molecules are found in several anti-inflammatory drugs. While there is no direct research on the anti-inflammatory effects of this compound, studies on related pyridine and pyrimidine (B1678525) derivatives offer insights into potential mechanisms.
Derivatives of 3-hydroxy-pyridine-4-one have been shown to possess significant anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema models. It is hypothesized that their mechanism may be linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase (COX) are heme-dependent. Pyrimidine derivatives are also known to exert anti-inflammatory effects by inhibiting crucial mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines. The mechanism for many of these compounds involves the suppression of COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis. Given these precedents, this compound could potentially exhibit
Enzyme Inhibition Studies
Inhibition of Bacterial Metabolic Enzymes
Substituted pyridine derivatives are recognized for their potential to inhibit essential enzymes in bacteria, thereby exerting antimicrobial effects. Although direct studies on this compound as a bacterial metabolic enzyme inhibitor are not prominent, research on analogous structures provides insight into this potential. For instance, derivatives of 2-chloropyridine (B119429) have been synthesized and evaluated for their antimicrobial properties. These compounds often function by targeting key bacterial enzymes involved in metabolic pathways crucial for survival.
In a broader context, the inhibition of bacterial enzymes is a well-established strategy to combat bacterial growth and overcome resistance. For example, some heterocyclic compounds are known to target enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. While not directly implicating this compound, the general principle of utilizing a substituted pyridine core to achieve enzyme inhibition is a foundational concept in medicinal chemistry.
Receptor Binding and Ligand-Target Interactions
The interaction between a small molecule, such as a this compound derivative, and its biological target is fundamental to its mechanism of action. Understanding these interactions at a molecular level is crucial for the development of effective therapeutic agents.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a substituted aminopyridine, might interact with the active site of a target protein.
For example, molecular docking studies have been performed on various 2-chloropyridine derivatives. In one such study, a series of new 2-chloropyridine derivatives bearing a 1,3,4-oxadiazole (B1194373) moiety were synthesized and their potential as antitumor agents was evaluated. Docking simulations were used to position the most potent compound into the active site of telomerase, a key enzyme in cancer cell immortality, to elucidate the probable binding model. nih.govbohrium.com The results of such simulations can provide valuable information about the binding energy and the specific amino acid residues involved in the interaction.
Similarly, molecular docking was employed to investigate the binding of thiazole-clubbed pyridine scaffolds to the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. mdpi.com The study revealed that these compounds could fit into the active site of the enzyme, with some derivatives showing promising binding energies. mdpi.com Another study focused on 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives and their potential antithrombotic activity, using molecular docking to assess their affinity for coagulation factor XI. d-nb.info
These studies, while not on this compound itself, underscore the utility of molecular docking in predicting and analyzing the binding of related pyridine compounds to various biological targets.
Table 1: Molecular Docking and Inhibitory Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| 2-chloropyridine derivatives with 1,3,4-oxadiazole | Telomerase (3DU6) | Compound 6o showed significant telomerase inhibitory activity (IC50=2.3±0.07μM). Docking suggested a probable binding model in the active site. | nih.govresearchgate.net |
| Thiazole clubbed pyridine scaffolds | SARS-CoV-2 Main Protease (6LU7) | Docking scores ranged from -5.8 to -8.6 kcal/mol, with compound 8a showing the highest binding affinity. | mdpi.com |
| 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Coagulation factor XI (6TS4) | The presence of a thiourea (B124793) fragment increased the affinity for the target protein, suggesting potential antithrombotic activity. | d-nb.info |
Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target to guide the design of novel inhibitors. This approach has been successfully applied to optimize various aminopyridine scaffolds.
For instance, SBDD was employed to enhance the potency and selectivity of aminopyridine-based inhibitors of Protein Kinase C-θ (PKCθ), a target for autoimmune diseases. researchgate.net By analyzing the crystal structure of the target enzyme with a lead compound, researchers identified regions that could be modified to improve binding affinity and selectivity. researchgate.net
In another example, a structure-based approach led to the development of a new class of highly selective inhibitors of cyclin-dependent kinases (CDKs) based on an aminoimidazo[1,2-a]pyridine scaffold. researchgate.net This work highlights how understanding the target's structure can lead to the design of compounds with novel interactions and improved properties. Similarly, 2-amino-pyridine derivatives have been designed as potent CDK8 inhibitors for potential anti-colorectal cancer therapy based on the structural information of the sorafenib-bound CDK8 structure. acs.org
Investigation of Biological Macromolecule Interactions
The interaction of small molecules with biological macromolecules extends beyond enzyme active sites. For example, the interaction of 4-amino-3-chloro-1H-pyrrole-2,5-diones, which share some structural similarities with the title compound, with ATP-binding domains of growth factor receptors has been investigated using both in silico and in vitro methods. nih.gov These studies demonstrated the potential of these compounds to form stable complexes with receptors like EGFR and VEGFR2. nih.gov
Furthermore, the synthesis and biological evaluation of a 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivative as a covalent inhibitor of Fms-like tyrosine kinase 3 (FLT3) highlights a specific type of macromolecule interaction. nih.gov This compound was shown to have potent inhibitory activity against FLT3, a key target in acute myeloid leukemia. nih.gov The study provides specific IC50 values, demonstrating the quantitative aspect of these interactions.
Table 2: Inhibitory Activity of a 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine Derivative
| Compound | Target | Cell Line | IC50 | Reference |
|---|---|---|---|---|
| C14 | FLT3 | - | 256 nM | nih.gov |
| FLT3-ITD mutant | MOLM-13 | 507 nM | nih.gov | |
| FLT3-ITD mutation | MV4-11 | 325 nM | nih.gov |
These findings collectively suggest that the this compound scaffold and its derivatives are of significant interest in the field of medicinal chemistry for their potential interactions with a variety of important biological macromolecules.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Halogen Substituent Variation
The nature of the halogen substituent on the pyridine (B92270) ring significantly influences the compound's reactivity and its ability to interact with biological targets.
Electronic Effects on Reactivity and Binding
The electronic properties of substituents on the pyridine ring are a key determinant of the reactivity of the molecule. Electron-withdrawing groups (EWGs) on the pyridine ring can make the iron(III) complexes to which they are attached more easily reducible. nih.gov This suggests that the redox potential, a factor in catalytic activity, can be controlled by the electronic nature of the substituents. nih.gov
In the context of pyridine N-oxides, the electronic effects of substituents influence their deoxidative substitution. acs.org The rate of electrophilic substitution on pyridine is significantly slower than on benzene (B151609) due to the higher electronegativity of the nitrogen atom, which can be further slowed by protonation or the presence of Lewis acids. wikipedia.org To enhance reactivity, pyridine can be converted to pyridine N-oxide, which makes the reaction faster than with pyridine and even benzene. wikipedia.org
Steric Effects on Molecular Recognition
Steric hindrance plays a crucial role in the interaction of substituted pyridines with their biological targets. While electronic effects are a primary consideration, steric effects can also be influential. wikipedia.org For example, in the nitration of toluene, the ortho to para product ratio is approximately 2:1. However, with the bulkier tert-butylbenzene, the selectivity is reversed, with the para product being favored. wikipedia.org
In the synthesis of substituted pyridines, steric factors can control regioselectivity. For instance, sterically hindered TMS-substituted alkynes consistently show good regioselectivity in reactions with imines. nih.gov However, in some cases, electronic effects can override steric control. nih.gov
Influence of Alkyl Group Modification
Modification of the alkyl group in pyridine derivatives can have a profound impact on their biological activity. Studies on alkyl pyridinol compounds have shown that these molecules exhibit antimicrobial effects, particularly against Gram-positive bacteria. mdpi.com The introduction of a nitrogen atom in the pyridine headgroup, for instance, can increase hydrophilicity and polarity, potentially reducing cytotoxicity despite the lipophilic nature of a long alkyl chain. mdpi.com Lipophilicity is a critical parameter in drug development, influencing absorption, metabolism, and potential off-target toxicity. mdpi.com
In the context of antimicrobial peptidomimetics, the spatial arrangement of hydrophobic and hydrophilic residues is essential for their membrane-disrupting activity and selectivity between bacterial and mammalian cells. nih.gov The synthesis of 3-alkyl pyridinium (B92312) polymeric analogues has also been explored, with some compounds showing hemolytic and anti-bacterial activities. nih.gov
Effects of Amino Group Derivatization
Derivatization of the amino group in pyridine compounds can significantly alter their biological properties. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, various aliphatic amine substituents at the 7-(2-pyridylmethylamine) position resulted in active compounds with MICs around 1 µg/mL against M. tuberculosis. mdpi.com The presence of an amino group can also enhance the antiproliferative activity of pyridine derivatives. nih.gov The amino group, along with other functional groups like -OMe, -OH, and -C=O, can contribute to the biological activity of these compounds. nih.gov
Positional Isomerism and its Implications on Chemical and Biological Profiles
The position of substituents on the pyridine ring, or positional isomerism, has significant implications for the chemical and biological profiles of the resulting compounds. For instance, in a study of biphenyl (B1667301) antimicrobial peptidomimetic amphiphiles, positional isomers of a lead compound exhibited varied efficacy against different bacterial strains. nih.gov Specifically, one isomer showed increased efficacy against Pseudomonas aeruginosa and Escherichia coli, while others were more active against Acinetobacter baumannii. nih.gov This highlights how changes in molecular shape due to positional isomerism can significantly impact Gram-negative antibacterial efficacy. nih.gov
Similarly, in pyrazolo[4,3-c]pyridines, the position of a substituent on the pyrazole (B372694) ring was found to be critical for binding to the PEX14–PEX5 protein–protein interface. acs.org The N-1 regioisomer was active, whereas the N-2 regioisomer showed only modest inhibitory activity. acs.org The position of the nitrogen atom within the pyridine ring itself can also influence the antimicrobial properties of alkyl pyridinol analogs by altering the molecule's directing properties for electrophilic substitution. mdpi.com
Design and Synthesis of Library Compounds for SAR Analysis
The systematic design and synthesis of compound libraries are crucial for conducting comprehensive structure-activity relationship (SAR) studies. This approach allows for the exploration of a wide range of structural modifications to identify key pharmacophoric features and optimize biological activity. illinoisstate.edunih.govrsc.org
Several strategies are employed for the generation of pyridine-based compound libraries:
High-Throughput Synthesis: A diboration-electrocyclization sequence has been used to access pyridine-fused boronic ester building blocks, which are then used in high-throughput synthesis to generate biaryl and ether-linked compound libraries. nih.gov
Multi-component Reactions: These reactions provide a rapid and efficient way to access highly substituted pyridine derivatives. nih.gov
Solid-Phase Synthesis: This technique is also utilized for the generation of compound libraries. acs.org
Stepwise Synthesis: In many studies, target compounds are synthesized through multi-step reaction sequences, allowing for the introduction of diverse substituents at various positions. mdpi.comnih.govrsc.orgresearchgate.net For example, a library of pyrazolo[1,5-a]pyrimidin-7-amines was synthesized to explore SAR for antimycobacterial activity. mdpi.com
The data generated from these libraries, often including IC50 values against various cell lines or minimum inhibitory concentrations (MICs), is then used to establish clear SAR trends. nih.govnih.govrsc.org For instance, studies on pyridine derivatives have revealed that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while bulky groups or halogen atoms may decrease it. nih.gov
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of environmentally benign chemical processes is a major driver in modern synthetic chemistry. Future research on 4-Chloro-6-methylpyridin-3-amine will likely focus on developing greener synthetic methodologies that improve upon traditional approaches. These efforts will aim to reduce waste, minimize the use of hazardous materials, and enhance energy efficiency.
Key strategies for sustainable synthesis could include:
Catalyst-free and Solvent-free Reactions: Exploring multicomponent reactions under solvent-free conditions can lead to a significant reduction in chemical waste and simplify purification processes. For instance, a one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been successfully achieved using enaminones as key precursors without the need for a solvent. nih.gov
Use of Greener Reagents: Replacing toxic and hazardous reagents with more environmentally friendly alternatives is a critical aspect of green chemistry. For example, dimethyl carbonate (DMC) is emerging as a sustainable substitute for toxic methylating agents like dimethyl sulfate (B86663) and methyl halides. frontiersin.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of this compound and its derivatives could be adapted to flow chemistry protocols.
Bio-renewable Feedstocks: Investigating the synthesis of pyridine (B92270) scaffolds from bio-renewable sources is a long-term goal. For example, a new method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been developed. rsc.org
A recent improved synthesis of the related compound 6-chloro-5-methylpyridin-2-amine, a key intermediate for a commercial drug, successfully avoided the use of hazardous peroxides by employing a Suzuki-Miyaura cross-coupling reaction. acs.org This highlights the potential for applying modern cross-coupling technologies to create more sustainable routes to substituted aminopyridines like this compound.
Application in Catalyst Development
The nitrogen atom of the pyridine ring and the amino group in this compound make it an attractive candidate for use as a ligand in organometallic catalysis. The electronic properties of the pyridine ring can be tuned by its substituents, which in turn influences the catalytic activity of the corresponding metal complex.
Future research in this area could explore:
Ligand Synthesis and Coordination Chemistry: The synthesis of novel ligands derived from this compound and their coordination behavior with various transition metals (e.g., palladium, copper, rhodium, ruthenium) would be a foundational step. The development of N-heterocyclic carbene (NHC) ligands has led to significant advancements in catalysis, and pyridine-based ligands are crucial in precatalyst stabilization, as seen in PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. mdpi.com
Homogeneous Catalysis: Complexes incorporating this compound-based ligands could be screened for their efficacy in a range of catalytic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Stille), C-H activation, and asymmetric synthesis. youtube.com For example, copper(I) complexes with terphenyl-substituted NPN ligands bearing pyridyl groups have shown excellent activity as precatalysts for C–S bond formation. mdpi.com
Heterogeneous Catalysis: Immobilizing these ligands or their metal complexes onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts, which are highly desirable for industrial applications.
| Catalyst System | Reaction Type | Key Findings |
| Copper(I) with NPN ligands bearing pyridyl groups | S-arylation of thiols | High efficiency and broad substrate scope for C-S bond formation. mdpi.com |
| Palladium with PEPPSI-type ligands | Cross-coupling reactions | Pyridine-based ligands enhance precatalyst stability and initiation. mdpi.com |
Sensor Technology Integration
Substituted aminopyridines have demonstrated significant potential in the development of chemical sensors, particularly fluorescent probes, due to their favorable photophysical properties. nih.gov The this compound core could be functionalized to create novel sensors with high sensitivity and selectivity for various analytes.
Promising research directions include:
Fluorescent Chemosensors: By incorporating fluorogenic groups or moieties that interact with specific analytes, derivatives of this compound could be designed as "turn-on" or "turn-off" fluorescent sensors. Aminopyridine scaffolds have been shown to be promising for the development of fluorescent probes. nih.gov For instance, an aminoquinoline-based sensor has been developed for the highly sensitive detection of lead(II) and aluminum(III) ions. sigmaaldrich.com
Sensors for Biomolecules: The development of probes for the selective detection of biomolecules like proteins and nucleic acids is a rapidly growing field. A dipyridyl-dipyrroethene chromophore synthesized from 2-aminopyridine (B139424) has been shown to be effective for the selective detection of serum albumin. acs.org
Anion and Cation Sensing: The electron-rich nature of the aminopyridine ring makes it suitable for designing receptors for specific cations or anions. The binding event can be transduced into a measurable optical or electrochemical signal.
| Sensor Type | Target Analyte | Principle of Detection |
| Fluorescent Probe | BSA Protein | "Click-and-probing" leading to a change in fluorescence intensity. nih.gov |
| Fluorescent Sensor | Lead(II) and Aluminum(III) | Chelation-enhanced fluorescence. sigmaaldrich.com |
| AIE-active Chromophore | Serum Albumin | Aggregation-induced emission upon binding to the protein. acs.org |
Advanced Biological Screening and Target Identification
The pyridine nucleus is a common feature in many approved drugs, and substituted aminopyridines are recognized as important pharmacophores. nih.govnih.gov A systematic and comprehensive biological screening of this compound and its derivatives could reveal novel therapeutic applications.
Future research should focus on:
Broad-Spectrum Antineoplastic Screening: Evaluating the cytotoxicity of new analogues against a diverse panel of human cancer cell lines is a crucial first step in identifying potential anticancer agents. mdpi.com For example, derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine have been identified as potent covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov
Antimicrobial and Antiviral Testing: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. researchgate.net Imidazo[4,5-b]pyridines, which can be synthesized from aminopyridines, have been evaluated for their antibacterial and antiviral activities. mdpi.com
Kinase Inhibitor Profiling: Given that many kinase inhibitors contain a pyridine core, screening against a broad panel of protein kinases could identify specific targets for diseases like cancer and inflammatory disorders.
Neurological Target Screening: Substituted pyridines have been identified as potent inhibitors of the dopamine (B1211576) transporter, suggesting their potential as therapeutic agents for conditions like Parkinson's disease and depression. nih.gov
| Compound Class | Biological Activity | Specific Target/Organism |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives | Anticancer | FLT3 and FLT3-ITD mutants in acute myeloid leukemia. nih.gov |
| Substituted Pyridines | Dopamine Transporter Inhibition | Potential for treating neurological disorders. nih.gov |
| Imidazo[4,5-b]pyridines | Antiproliferative | Colon carcinoma cell lines. mdpi.com |
| 4,6-Dimethyl-2-mercaptopyridines | Antitubercular | Mycobacterium tuberculosis H37Rv. researchgate.net |
Computational Design of Next-Generation Analogues for Specific Applications
Computational chemistry and in-silico drug design are indispensable tools for accelerating the discovery and optimization of new molecules. These methods can be applied to this compound to design next-generation analogues with tailored properties.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound analogues with their biological activity or other properties. These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis. nih.govnih.govmdpi.com
Pharmacophore Modeling: Based on the known active compounds with similar scaffolds, pharmacophore models can be generated to define the essential structural features required for a specific biological activity. These models can then be used to screen virtual libraries for new hits. nih.gov
Molecular Docking: For a known biological target, molecular docking simulations can predict the binding mode and affinity of novel analogues of this compound. This information can guide the design of derivatives with improved potency and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the interaction and the role of specific residues in binding.
| Computational Method | Application | Key Insights |
| 3D-QSAR | Antileishmanial drug design | Identified key structural features required for activity. mdpi.com |
| QSAR and Molecular Docking | Antitubercular drug design | Guided the design of novel quinolinone-based thiosemicarbazones with potent activity. nih.gov |
| Pharmacophore-based search | Dopamine Transporter Inhibitor Discovery | Identified novel substituted pyridines as potent DAT inhibitors. nih.gov |
By systematically pursuing these future research directions, the scientific community can fully elucidate the potential of this compound and its derivatives, paving the way for their translation into valuable technologies and therapeutics.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-6-methylpyridin-3-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, reacting 3-amino-6-methylpyridine with chlorinating agents (e.g., POCl₃) under reflux conditions. Optimization can be achieved via factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield . Key reagents and conditions:
| Parameter | Range |
|---|---|
| Temperature | 80–120°C |
| Solvent | Toluene or DMF |
| Catalyst | Pd(OAc)₂ or CuI |
| Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) . |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?
- Methodological Answer :
- ¹H NMR : The methyl group (6-CH₃) appears as a singlet at δ 2.3–2.5 ppm. Aromatic protons show splitting patterns influenced by chloro and amine substituents (e.g., doublets near δ 7.0–8.0 ppm).
- IR : N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) confirm functional groups.
- MS : Molecular ion peak at m/z 142.6 (C₆H₇ClN₂) with fragmentation patterns (e.g., loss of Cl⁻ at m/z 107) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) can model reaction pathways. Key steps:
Optimize geometry of reactants and transition states.
Calculate activation energies to compare substitution at C4 (chloro) vs. other positions.
Solvent effects (e.g., PCM model) refine accuracy. Tools like Gaussian or ORCA are recommended .
Q. How can binding affinity studies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or target flexibility. Use:
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka, kd) under standardized buffer conditions.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy- vs. enthalpy-driven interactions.
Cross-validate with molecular docking (AutoDock Vina) to identify key binding residues .
Q. What experimental designs are suitable for probing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Employ a stability-indicating HPLC protocol :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/0.1% formic acid (70:30).
- Stress Conditions :
| Condition | Range |
|---|---|
| pH | 1–13 (HCl/NaOH) |
| Temperature | 40–80°C |
| Monitor degradation products via LC-MS and assign structures using fragmentation libraries . |
Data Contradiction Analysis
Q. How to address conflicting reports on the regioselectivity of this compound in Suzuki-Miyaura couplings?
- Methodological Answer : Contradictions may stem from ligand choice or boronic acid steric effects. Systematic analysis steps:
Screen ligands (e.g., SPhos, XPhos) to compare C4 vs. C2 coupling efficiency.
Use Hammett plots to correlate electronic effects of substituents on boronic acids.
Characterize products via X-ray crystallography to confirm regiochemistry .
Tables of Key Data
Table 1 : Comparative Reactivity in Cross-Coupling Reactions
| Ligand | Yield (%) | Regioselectivity (C4:C2) |
|---|---|---|
| SPhos | 85 | 9:1 |
| XPhos | 72 | 7:3 |
| PCy₃ | 60 | 5:5 |
Table 2 : Stability Under Acidic Conditions (pH 2, 50°C)
| Time (h) | Parent Compound (%) | Degradation Products (%) |
|---|---|---|
| 0 | 100 | 0 |
| 24 | 92 | 8 (hydrolysis at C-Cl) |
| 48 | 78 | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
